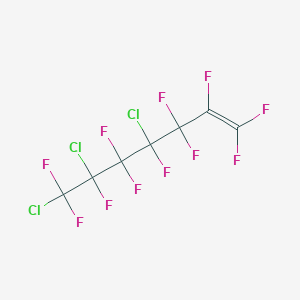
4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene is a halogenated organic compound with the molecular formula C7Cl3F11. It is characterized by the presence of multiple chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is known for its high density (1.724 g/cm³) and boiling point (193.4ºC at 760 mmHg) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene typically involves the halogenation of perfluorinated hydrocarbons. One common method is the reaction of perfluoroheptene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate the desired product from reaction mixtures.
化学反応の分析
Types of Reactions
4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while reactions with potassium fluoride can produce fluorinated analogs.
科学的研究の応用
4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the effects of halogenated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism by which 4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s halogen atoms can form strong bonds with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl silanetriol
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorooctanesulfonic acid
Uniqueness
4,6,7-Trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
755-13-5 |
|---|---|
分子式 |
C7Cl3F11 |
分子量 |
399.4 g/mol |
IUPAC名 |
4,6,7-trichloro-1,1,2,3,3,4,5,5,6,7,7-undecafluorohept-1-ene |
InChI |
InChI=1S/C7Cl3F11/c8-4(16,3(14,15)1(11)2(12)13)6(18,19)5(9,17)7(10,20)21 |
InChIキー |
OPNJDWSPEUABTI-UHFFFAOYSA-N |
正規SMILES |
C(=C(F)F)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


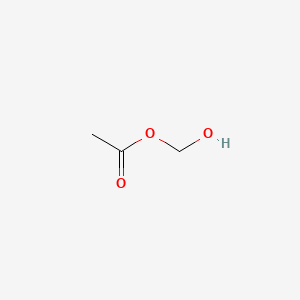
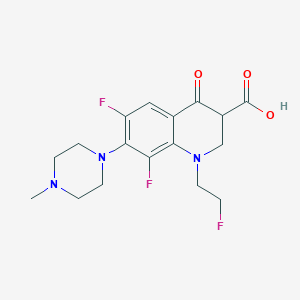
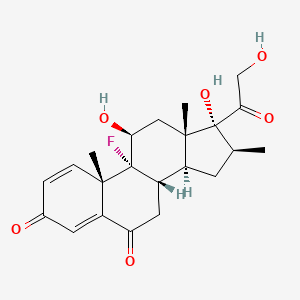


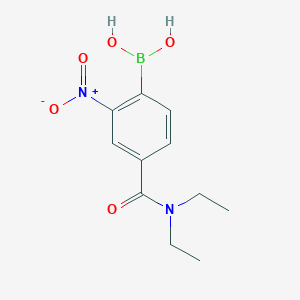


![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)
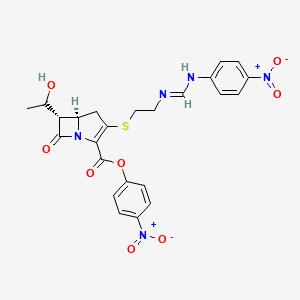
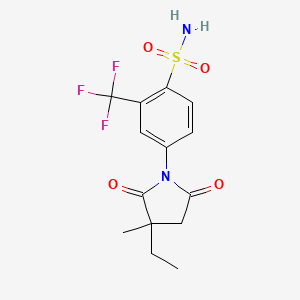
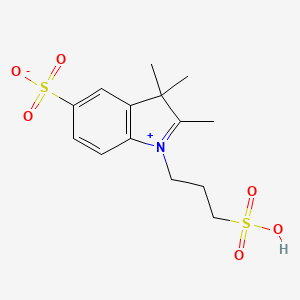
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)
